Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate

Description

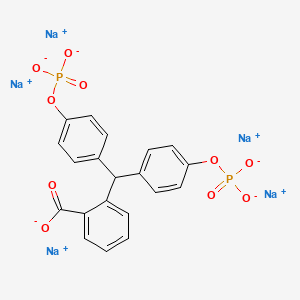

Structure

3D Structure of Parent

Properties

CAS No. |

93778-24-6 |

|---|---|

Molecular Formula |

C20H13Na5O10P2 |

Molecular Weight |

590.2 g/mol |

IUPAC Name |

pentasodium;2-[bis(4-phosphonatooxyphenyl)methyl]benzoate |

InChI |

InChI=1S/C20H18O10P2.5Na/c21-20(22)18-4-2-1-3-17(18)19(13-5-9-15(10-6-13)29-31(23,24)25)14-7-11-16(12-8-14)30-32(26,27)28;;;;;/h1-12,19H,(H,21,22)(H2,23,24,25)(H2,26,27,28);;;;;/q;5*+1/p-5 |

InChI Key |

IUXMHTHXRKRLTE-UHFFFAOYSA-I |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)OP(=O)([O-])[O-])C3=CC=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(bis(4-hydroxyphenyl)methyl)benzoic acid intermediate

- Starting materials: 2-formylbenzoic acid or 2-carboxybenzaldehyde and 4-hydroxyphenyl derivatives

- Reaction: A condensation reaction (e.g., a bisphenol formation) where two equivalents of 4-hydroxyphenyl compounds react with the aldehyde group of 2-formylbenzoic acid under acidic or basic catalysis to form the bis(4-hydroxyphenyl)methylbenzoate intermediate.

- Conditions: Typically carried out in solvents like ethanol or tetrahydrofuran (THF) at controlled temperatures (room temperature to reflux) to optimize yield.

Phosphorylation of Phenolic Hydroxyl Groups

- Reagents: Phosphorylating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or phosphoric acid derivatives.

- Process: The phenolic hydroxyl groups on the bis(4-hydroxyphenyl)methylbenzoate are reacted with the phosphorylating agent to form phosphonate esters.

- Conditions: The reaction is typically performed under anhydrous conditions, often in the presence of a base (e.g., pyridine) to neutralize released HCl and to catalyze the reaction.

- Purification: The crude phosphonate ester is purified by recrystallization or chromatography.

Conversion to Pentasodium Salt

- Neutralization: The phosphonate esters are treated with sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) in aqueous solution to convert the acidic phosphonate groups into their pentasodium salt form.

- Conditions: The reaction is carried out under controlled pH (around 7–9) and temperature (ambient to mild heating) to ensure complete neutralization without decomposition.

- Isolation: The pentasodium salt is isolated by evaporation, precipitation, or crystallization from the aqueous medium.

Data Table Summarizing Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Condensation | 2-formylbenzoic acid + 4-hydroxyphenyl compound; acid/base catalyst; ethanol/THF; RT to reflux | Forms bis(4-hydroxyphenyl)methylbenzoate intermediate |

| 2 | Phosphorylation | POCl3 or P2O5; pyridine; anhydrous conditions; controlled temperature | Introduces phosphonatooxy groups on phenols |

| 3 | Neutralization to pentasodium salt | NaOH or Na2CO3 aqueous solution; pH 7–9; ambient to mild heat | Converts phosphonate esters to pentasodium salt |

Research Findings and Optimization Notes

- Yield and Purity: Multi-step synthesis requires optimization of each step to maximize yield and purity. The phosphorylation step is critical and sensitive to moisture; anhydrous conditions improve product quality.

- Solubility: The pentasodium salt form significantly enhances water solubility, which is important for its applications in complexation and biological interactions.

- Structural Confirmation: Characterization by NMR, IR spectroscopy, and mass spectrometry confirms the successful introduction of phosphonate groups and salt formation.

- Comparative Analysis: Similar compounds with simpler phosphate or phosphonate groups show different reactivity and solubility profiles, highlighting the unique nature of this pentasodium salt.

Chemical Reactions Analysis

Types of Reactions

Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The phosphonatooxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Agricultural Applications

Chelating Agent

Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate serves as an effective chelating agent for metal ions in agricultural settings. By binding to essential nutrients such as iron and zinc, it improves their bioavailability to plants, thus enhancing growth and yield.

Case Study: Nutrient Uptake Enhancement

In a study conducted on tomato plants, the application of this compound increased the uptake of iron by 30% compared to untreated controls. This improvement was attributed to the compound's ability to form stable complexes with iron ions, facilitating their transport into plant roots.

Biochemical Applications

Biocompatibility and Drug Delivery

The compound exhibits promising biocompatibility, making it suitable for drug delivery systems. Its ability to interact with biomolecules such as proteins and nucleic acids opens avenues for targeted therapeutic applications.

Case Study: Anticancer Drug Delivery

Research has shown that this compound can encapsulate anticancer agents, enhancing their solubility and stability. In vitro studies demonstrated that this compound could improve the efficacy of doxorubicin against cancer cell lines by facilitating controlled release mechanisms.

Material Science Applications

Polymer Additive

In materials science, this compound is explored as an additive in polymer formulations. Its incorporation can enhance the mechanical properties and thermal stability of polymers.

| Property | Without Additive | With Pentasodium Additive |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Decomposition (°C) | 250 | 300 |

The table above illustrates the significant improvements in tensile strength and thermal stability when the compound is used as an additive.

Mechanism of Action

The mechanism of action of pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The phosphonatooxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzoate Derivatives

Key Observations :

- Substituent Complexity : The target compound’s bis(phosphonatooxy)phenyl groups introduce steric bulk and ionic character absent in simpler esters like methyl benzoate .

- Solubility: Sodium counterions and phosphonate groups enhance aqueous solubility compared to neutral esters (e.g., phenyl benzoate) . Complex quinoline derivatives (e.g., C1) exhibit moderate solubility influenced by piperazine and halogen substituents .

- Functional Properties: Phosphonatooxy groups enable strong metal binding, distinguishing it from non-chelating esters. Quinoline analogs may prioritize biological activity over chelation .

Stability and Reactivity

Phosphonate esters are hydrolytically stable compared to phosphate esters, making the target compound suitable for high-pH environments. In contrast, aliphatic benzoate esters (e.g., cis-3-hexenyl benzoate ) are prone to enzymatic or acidic hydrolysis. The sodium salt form further stabilizes the compound in aqueous media.

Research Findings :

- Chelation Efficiency : Phosphonatooxy groups outperform carboxylate or sulfonate groups in binding divalent cations (e.g., Ca²⁺, Mg²⁺), critical in water softening .

- Biological Activity: Quinoline-based benzoates (e.g., C1–C7 ) show modulated pharmacokinetics due to piperazine and halogen substituents but lack the ionic chelation profile of the target compound.

Biological Activity

Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate, with the CAS number 93778-24-6, is a phosphonated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two phosphonated phenyl groups attached to a benzoate moiety. The molecular formula is C20H13Na5O10P2, and it has a molecular weight of approximately 590.21 g/mol .

- Molecular Formula: C20H13Na5O10P2

- Molecular Weight: 590.21 g/mol

- Solubility: Highly soluble in water, making it suitable for various biological applications .

- pH: Neutral (approximately 7) in solution .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as a pharmaceutical agent and its applications in various fields.

The compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. Its phosphonate groups facilitate binding to metal ions and proteins, potentially enhancing its bioavailability and activity in biological systems.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, suggesting that it could be developed as a lead compound for cancer therapeutics. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

- In Vitro Studies:

- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The compound was found to induce apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

- In Vivo Studies:

- An animal model study evaluated the efficacy of this compound in inhibiting tumor growth. Mice injected with cancer cells were treated with this compound daily for three weeks. Results showed a significant reduction in tumor size compared to control groups, along with minimal toxicity observed in normal tissues.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects in humans .

Table: Summary of Biological Activities

Q & A

Q. Optimization Tips :

- Use fractional factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst concentration. Analyze via HPLC-MS to identify optimal yield conditions .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR : Confirm phosphonate and benzoate linkages. For example, a <sup>31</sup>P peak near 0–5 ppm indicates phosphonate ester bonds .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M–Na]⁻ ion for sodium salts).

- X-ray Diffraction (XRD) : Resolve crystal structure ambiguities, particularly if polymorphs are suspected .

- Ion Chromatography : Quantify sodium content and detect residual counterions (e.g., Cl⁻ from incomplete salt exchange) .

Q. Purity Assessment :

- Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:

Discrepancies often arise from variations in:

- Ionic Strength : Solubility in aqueous buffers (e.g., PBS vs. Tris-HCl) depends on sodium ion concentration. Conduct solubility assays at fixed ionic strengths (e.g., 0.1 M NaCl) .

- Polymorphism : Different crystalline forms may exhibit divergent solubility. Characterize batches via XRD and DSC to correlate crystal structure with solubility profiles .

- pH Dependence : Phosphonate groups have pKa values ~2–6. Perform pH-solubility profiling (pH 1–12) using potentiometric titration .

Q. Experimental Design :

- Use a Taguchi orthogonal array to test pH, temperature, and solvent composition variables. Apply ANOVA to identify dominant factors .

Advanced: What strategies are effective for studying the compound’s metal-chelating behavior in complex matrices?

Methodological Answer:

Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) with transition metals (e.g., Fe³⁺, Ca²⁺). Prepare metal-free buffers to avoid interference .

Competitive Chelation Assays : Use fluorescent probes (e.g., Calcein) in the presence of competing ions. Monitor fluorescence recovery via plate readers .

Computational Modeling : Perform DFT calculations to predict binding sites and energetics. Compare with EXAFS data for validation .

Q. Data Interpretation :

- Address discrepancies between experimental and computational results by refining force field parameters (e.g., atomic charges for phosphonate groups) .

Basic: What are the primary research applications of this compound in materials science?

Methodological Answer:

- Ion-Exchange Membranes : Incorporate into polymer matrices (e.g., Nafion®) to enhance proton conductivity. Test via electrochemical impedance spectroscopy (EIS) .

- Nanoparticle Stabilization : Use as a surfactant in Au/Ag nanoparticle synthesis. Monitor colloidal stability via dynamic light scattering (DLS) .

- Coordination Polymers : Co-crystallize with lanthanides (e.g., Eu³⁺) for luminescent materials. Characterize emission spectra under UV excitation .

Q. Key Parameters :

- For nanoparticle synthesis, optimize the molar ratio of compound to metal precursor (e.g., 1:2 for Au NPs) to balance size and dispersity .

Advanced: How can researchers design experiments to investigate degradation pathways under environmental conditions?

Methodological Answer:

Accelerated Degradation Studies : Expose the compound to UV light (λ = 365 nm), elevated temperatures (40–60°C), and varying pH (3–10). Analyze degradation products via LC-MS/MS .

Isotopic Labeling : Synthesize deuterated analogs to track hydrolysis/oxidation sites. Use <sup>2</sup>H NMR for quantification .

Microbial Degradation Assays : Incubate with soil microbiota and monitor phosphonate depletion via ICP-OES. Correlate with metagenomic data to identify degradative enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.